molecular formula C9H16O B12314704 6,6-Dimethyl-1-oxaspiro[2.5]octane

6,6-Dimethyl-1-oxaspiro[2.5]octane

Cat. No.: B12314704
M. Wt: 140.22 g/mol
InChI Key: APNBUQCXSSDGJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,6-Dimethyl-1-oxaspiro[2.5]octane is a chemical compound characterized by its unique spirocyclic structure, which includes an oxygen atom integrated into a ring system. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dimethyl-1-oxaspiro[2.5]octane typically involves the reaction of 2-bromo-5,5-dimethyl-1,3-cyclohexanedione with tetracyanoethylene . This reaction proceeds under controlled conditions to ensure the formation of the desired spirocyclic structure. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethyl-1-oxaspiro[2.5]octane undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted spirocyclic compounds .

Scientific Research Applications

6,6-Dimethyl-1-oxaspiro[2.5]octane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 6,6-Dimethyl-1-oxaspiro[2.5]octane exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways are subjects of ongoing research, with studies focusing on its binding affinity and reactivity with different biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6,6-Dimethyl-1-oxaspiro[2.5]octane apart is its specific combination of stability and reactivity, making it a versatile compound for various applications. Its unique spirocyclic structure also contributes to its distinct chemical behavior compared to other similar compounds .

Properties

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

6,6-dimethyl-1-oxaspiro[2.5]octane

InChI

InChI=1S/C9H16O/c1-8(2)3-5-9(6-4-8)7-10-9/h3-7H2,1-2H3

InChI Key

APNBUQCXSSDGJY-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2(CC1)CO2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.